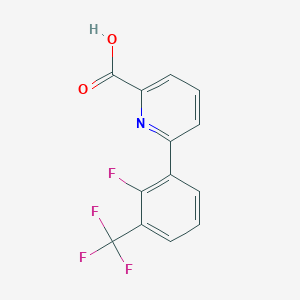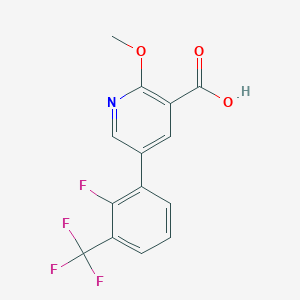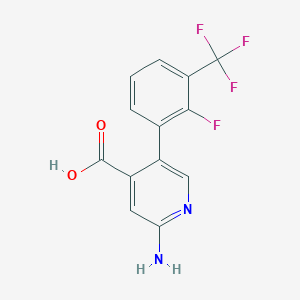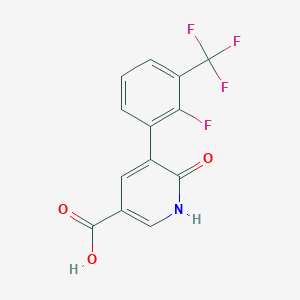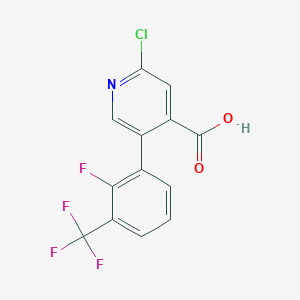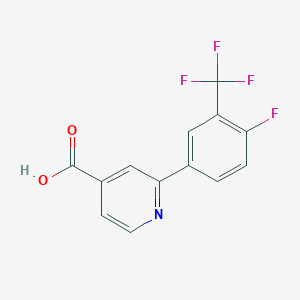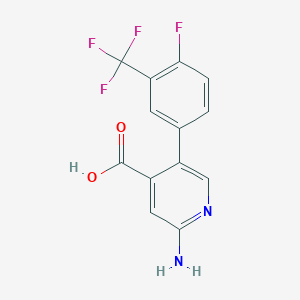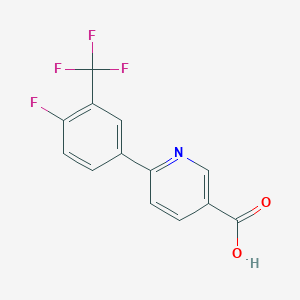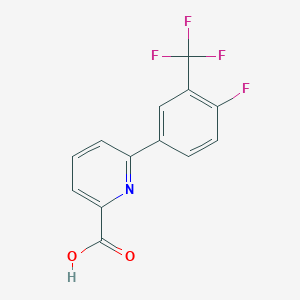
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid (6-FTPP) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. The compound is a white powder with a molecular formula of C9H5F6NO2. 6-FTPP is a versatile molecule that has been used in numerous studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, including drugs and pharmaceuticals. 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used in studies of enzyme kinetics and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not fully understood. However, it is known that the compound interacts with proteins and enzymes in a variety of ways. 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to bind to certain proteins and enzymes, which can result in changes in their structure and activity. It has also been found to interact with DNA and RNA, which can affect gene expression.
Biochemical and Physiological Effects
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. In addition, 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to using 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in lab experiments. The compound is toxic and must be handled with care. In addition, its effects on proteins and enzymes can vary depending on the concentration and other factors.
Zukünftige Richtungen
There are several potential future directions for 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% research. Further studies could be conducted to better understand the mechanism of action of the compound and its effects on proteins and enzymes. In addition, more research could be done to explore the potential applications of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in drug development and other areas. Finally, further studies could be conducted to investigate the potential toxicity of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% and to identify ways to reduce its toxicity.
Synthesemethoden
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% can be synthesized through several methods. The most common synthesis method involves the reaction of 4-fluoro-3-trifluoromethylphenyl isocyanate and pyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide. The reaction yields 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% as a white powder with a purity of 95%.
Eigenschaften
IUPAC Name |
6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-5-4-7(6-8(9)13(15,16)17)10-2-1-3-11(18-10)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFVLBNCNJYTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


